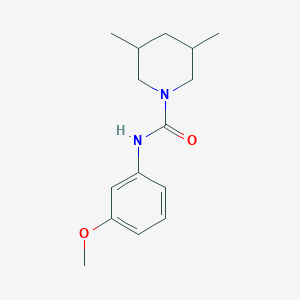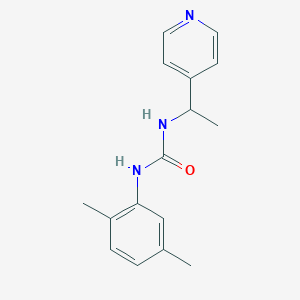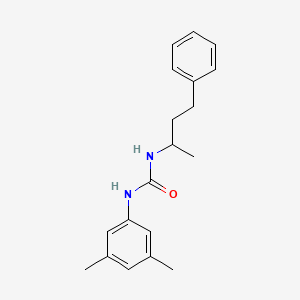![molecular formula C19H20N2O3 B7461006 3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7461006.png)
3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione, commonly known as Mephenytoin, is a pharmaceutical drug that has been widely used for the treatment of epilepsy. Mephenytoin belongs to the class of hydantoins, which are anticonvulsant drugs that work by stabilizing the neuronal membranes and inhibiting the spread of seizure activity in the brain.
Mecanismo De Acción
Mephenytoin works by inhibiting the voltage-gated sodium channels in the neuronal membranes, which reduces the excitability of the neurons and prevents the spread of seizure activity in the brain. It also enhances the activity of the inhibitory neurotransmitter GABA, which further reduces the neuronal excitability.
Biochemical and Physiological Effects:
Mephenytoin has been shown to have a number of biochemical and physiological effects, including the inhibition of the cytochrome P450 enzymes, which are responsible for the metabolism of many drugs in the liver. This can lead to drug interactions and changes in the pharmacokinetics of other drugs. Mephenytoin has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mephenytoin has been widely used in laboratory experiments to study its anticonvulsant properties and its effects on the nervous system. One advantage of using Mephenytoin is its well-established mechanism of action and pharmacokinetics. However, one limitation is that it has a narrow therapeutic window and can cause adverse effects at higher doses.
Direcciones Futuras
There are several future directions for the research on Mephenytoin. One area of interest is the development of more selective sodium channel blockers with fewer side effects. Another area of research is the investigation of the neuroprotective effects of Mephenytoin and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more studies are needed to fully understand the interactions of Mephenytoin with other drugs and its effects on the liver and other organs.
Conclusion:
In conclusion, Mephenytoin is a pharmaceutical drug that has been widely used for the treatment of epilepsy. It works by stabilizing the neuronal membranes and inhibiting the spread of seizure activity in the brain. Mephenytoin has been extensively studied for its anticonvulsant properties and has been found to be effective in the treatment of various types of seizures. It has also been used in the management of neuropathic pain and migraine headaches. While Mephenytoin has several advantages in laboratory experiments, its narrow therapeutic window and potential for adverse effects at higher doses are limitations that need to be considered. Future research directions include the development of more selective sodium channel blockers, investigation of the neuroprotective effects of Mephenytoin, and further studies on its interactions with other drugs and its effects on the liver and other organs.
Métodos De Síntesis
The synthesis of Mephenytoin involves the reaction of 2-benzyl-2-imidazolidinone with 2-methoxybenzyl bromide in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acidification and crystallization.
Aplicaciones Científicas De Investigación
Mephenytoin has been extensively studied for its anticonvulsant properties and has been found to be effective in the treatment of various types of seizures, including tonic-clonic seizures, partial seizures, and absence seizures. It has also been used in the management of neuropathic pain and migraine headaches.
Propiedades
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-10-6-5-9-15(17)13-21-18(22)16(20-19(21)23)12-11-14-7-3-2-4-8-14/h2-10,16H,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTDHPXFXZNHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C(NC2=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)

![4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7460993.png)


![5-[(4-bromophenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B7461002.png)
